

Spectroscopic and Biosynthetic Insights into Vibralactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Vibralactone**, a potent pancreatic lipase inhibitor. It includes tabulated nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data, detailed experimental protocols for their acquisition, and a visualization of its biosynthetic pathway.

Core Spectroscopic Data of Vibralactone

The structural elucidation of **Vibralactone**, a novel β-lactone-containing natural product, relies heavily on modern spectroscopic techniques. The following tables summarize the key ¹H and ¹³C NMR chemical shifts and HRMS data for the core **Vibralactone** molecule.

Table 1: ¹H NMR Spectroscopic Data for Vibralactone (CDCl₃)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2	6.15	br s	
4α	2.35	d	17.4
4β	2.89	d	17.4
5	4.95	t	7.2
8	2.45	m	
9	5.12	t	7.2
11-CH₃	1.62	S	
12-CH₃	1.70	S	_
13-CH ₂	4.22	S	_

Table 2: ¹³C NMR Spectroscopic Data for Vibralactone (CDCl₃)



Position	Chemical Shift (δ, ppm)	
1	88.9	
2	134.9	
3	141.2	
4	43.2	
5	78.9	
6	173.8	
8	28.5	
9	121.5	
10	135.2	
11	25.8	
12	17.9	
13	60.7	

Table 3: High-Resolution Mass Spectrometry (HRMS)

Data for Vibralactone

lon	Calculated m/z	Observed m/z	Molecular Formula
[M+H] ⁺	209.1178	209.1172	C12H17O3
[M+Na]+	231.0997	231.0992	C12H16O3Na

Experimental Protocols

The following sections detail representative methodologies for the acquisition of the spectroscopic data presented above. These protocols are synthesized from standard practices in natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy



A solution of **Vibralactone** in a deuterated solvent (typically chloroform-d, CDCl₃) is prepared in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired at room temperature on a high-field NMR spectrometer (e.g., 400-600 MHz).

- ¹H NMR: Proton NMR spectra are typically recorded with a spectral width of 0-12 ppm.
 Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).
 Standard pulse programs are used for one-dimensional acquisitions.
- ¹³C NMR: Carbon-13 NMR spectra are acquired with a spectral width of 0-220 ppm.
 Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm). Proton decoupling is employed to simplify the spectrum.
- 2D NMR: To aid in the complete and unambiguous assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are typically performed.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis is performed to confirm the elemental composition of **Vibralactone**. A dilute solution of the compound is introduced into the mass spectrometer via an appropriate ionization source, commonly Electrospray Ionization (ESI).

- Sample Preparation: A stock solution of Vibralactone is prepared in a suitable solvent (e.g., methanol or acetonitrile) and further diluted to a concentration of approximately 1-10 μg/mL.
- Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.
- Data Acquisition: The instrument is operated in positive ion mode to detect protonated molecules ([M+H]+) or sodium adducts ([M+Na]+). The mass analyzer is calibrated using a standard calibration mixture to ensure high mass accuracy (typically <5 ppm). Data is acquired over a relevant mass range (e.g., m/z 100-500).

Biosynthetic Pathway of Vibralactone



Vibralactone is biosynthesized in the basidiomycete Boreostereum vibrans. The pathway involves a series of enzymatic transformations starting from 4-hydroxybenzoic acid. The key steps include prenylation, reduction, and a unique cyclization to form the characteristic β -lactone ring.



Click to download full resolution via product page

Caption: Biosynthetic pathway of Vibralactone.

This guide provides foundational spectroscopic and biosynthetic information on **Vibralactone** for professionals in the fields of natural product chemistry, medicinal chemistry, and drug development. The detailed data and protocols serve as a valuable resource for further research and development of **Vibralactone** and its derivatives as potential therapeutic agents.

 To cite this document: BenchChem. [Spectroscopic and Biosynthetic Insights into Vibralactone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1257129#spectroscopic-data-nmr-hrms-for-vibralactone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com